2,3,4,5,6-Pentafluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

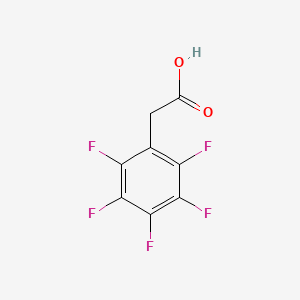

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCODSNZJOVMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215642 | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-21-4 | |

| Record name | 2,3,4,5,6-Pentafluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentafluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PENTAFLUOROPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HFR5VJK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorophenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique electronic properties, stemming from the presence of five fluorine atoms on the phenyl ring, make it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the acidity of the carboxylic acid and the reactivity of the adjacent methylene group. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by detailed experimental protocols and spectroscopic data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃F₅O₂ | [3] |

| Molecular Weight | 226.10 g/mol | [3] |

| Melting Point | 108-110 °C | [4] |

| Boiling Point | 235.3±35.0 °C (Predicted) | [5] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | [4] |

| pKa | 3.30±0.10 (Predicted) | [5] |

| Appearance | White to almost white powder/crystal | [1][2] |

| CAS Number | 653-21-4 | [3] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by a singlet for the methylene (-CH₂-) protons and a broad singlet for the carboxylic acid proton. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing pentafluorophenyl ring.

¹³C NMR: The carbon NMR spectrum shows signals for the carboxylic acid carbon, the methylene carbon, and the carbons of the pentafluorophenyl ring. The carbon signals of the aromatic ring are split due to coupling with the fluorine atoms. Due to the coupling with ¹⁹F and the absence of directly attached protons, the signals for the fluorinated carbons can be broad and have a low signal-to-noise ratio.[6]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands for the functional groups present in the molecule. Key absorptions include:

-

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C-F stretching bands associated with the pentafluorophenyl ring, which are typically strong and appear in the fingerprint region.

-

C-H stretching and bending vibrations for the methylene group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 226.[2] The fragmentation pattern is influenced by the stability of the pentafluorobenzyl cation. Common fragmentation pathways include the loss of the carboxyl group and rearrangements involving the fluorine atoms.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrolysis of 2-(pentafluorophenyl)acetonitrile.

Protocol: Hydrolysis of 2-(Pentafluorophenyl)acetonitrile

Materials:

-

2-(Pentafluorophenyl)acetonitrile

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(pentafluorophenyl)acetonitrile and a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

The crude product can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated and then filtered hot to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

Chemical Reactivity and Derivatization

This compound undergoes typical reactions of carboxylic acids, such as esterification and conversion to acyl chlorides. The pentafluorophenyl group enhances the reactivity of the carboxylic acid.

Esterification

Protocol: Fischer Esterification with Methanol

Materials:

-

This compound

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.[4]

Conversion to Acyl Chloride

Protocol: Reaction with Thionyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

A few drops of N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous toluene (optional, for co-evaporation)

Procedure:

-

In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Add an excess of thionyl chloride and a catalytic amount of DMF.

-

Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gases ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride by distillation or under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.

-

The resulting crude 2,3,4,5,6-pentafluorophenylacetyl chloride can often be used directly in subsequent reactions or purified by vacuum distillation.[1][9]

Safety and Handling

This compound is an irritant. It can cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a key synthetic intermediate with distinct chemical properties conferred by its highly fluorinated aromatic ring. This guide has provided a detailed overview of its physical and spectroscopic characteristics, along with practical experimental protocols for its synthesis and common derivatization reactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 5. 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE | 653-30-5 [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

A Comprehensive Technical Guide to the Physical Properties of 2,3,4,5,6-Pentafluorophenylacetic Acid

This technical guide provides an in-depth overview of the core physical properties of 2,3,4,5,6-Pentafluorophenylacetic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical characteristics and outlines general experimental methodologies for their determination.

Core Physical Properties

This compound is a solid, crystalline compound under standard conditions.[1][2] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₅O₂ | [3] |

| Molecular Weight | 226.10 g/mol | |

| Appearance | White to pale cream or pale grey crystalline powder | [2] |

| Melting Point | 108-110 °C | [4] |

| Boiling Point | Not explicitly found in searches. | |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | |

| pKa | An experimental pKa value was not found. For reference, the pKa of the non-fluorinated analog, phenylacetic acid, is approximately 4.31. The high electronegativity of the fluorine atoms is expected to lower the pKa of this compound, making it a stronger acid. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons and a broad singlet for the carboxylic acid proton. A ¹H NMR spectrum is available, recorded at 90 MHz in CDCl₃.[5]

-

¹³C NMR: The carbon NMR spectrum will provide information on the eight distinct carbon environments in the molecule. The high electronegativity of the fluorine atoms significantly influences the chemical shifts of the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound, showing distinct signals for the fluorine atoms on the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, and C-F bonds of the pentafluorophenyl ring. An IR spectrum is available.[3]

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum for this compound is available.[3]

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Workflow for Melting Point Determination

References

A Comprehensive Technical Guide to 2,3,4,5,6-Pentafluorophenylacetic Acid for Advanced Research and Drug Development

CAS Number: 653-21-4 Molecular Formula: C₈H₃F₅O₂ Molecular Weight: 226.10 g/mol

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on 2,3,4,5,6-pentafluorophenylacetic acid. It covers the compound's physicochemical properties, synthesis, and key applications, with a focus on its role as a versatile building block in medicinal chemistry and a reagent in analytical methods.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature. Its highly fluorinated phenyl ring imparts unique electronic properties that are leveraged in various chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 108-110 °C | |

| Boiling Point | 235.3 ± 35.0 °C (Predicted) | [1] |

| pKa | 3.30 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | [1] |

| Density | 1.5096 g/cm³ (Estimate) | [1] |

Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral identifiers are provided in Table 2.

Table 2: Spectroscopic and Analytical Identifiers

| Identifier | Value | Reference |

| InChI | 1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) | |

| InChIKey | LGCODSNZJOVMHV-UHFFFAOYSA-N | |

| SMILES | OC(=O)Cc1c(F)c(F)c(F)c(F)c1F | |

| FT-IR / FT-Raman | Spectra have been reported and analyzed. | [2] |

| 1H NMR, 13C NMR, MS | Spectral data are available in various databases. | [3] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the hydrolysis of pentafluorobenzyl cyanide. This common method for preparing phenylacetic acids involves the conversion of a benzyl cyanide to the corresponding carboxylic acid under acidic or basic conditions.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Pentafluorobenzyl Cyanide

This protocol is based on the general principle of nitrile hydrolysis.

Materials:

-

Pentafluorobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add a 50% aqueous solution of sulfuric acid.[4]

-

Add pentafluorobenzyl cyanide to the sulfuric acid solution.

-

Heat the mixture to reflux (approximately 140-150 °C) with continuous stirring for several hours (e.g., 10 hours).[4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

The solid this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Preparation of 2,3,4,5,6-Pentafluorophenylacetyl Chloride

For many synthetic applications, the carboxylic acid is converted to the more reactive acyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Reaction flask with reflux condenser and gas outlet

Procedure (using Thionyl Chloride):

-

In a fume hood, place this compound in a dry round-bottom flask equipped with a reflux condenser.

-

Add an excess of thionyl chloride (e.g., 2 equivalents).[5]

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,3,4,5,6-pentafluorophenylacetyl chloride can be used directly or purified by vacuum distillation.

Applications in Research and Development

Role in Drug Design: The Pentafluorophenyl Group as a Bioisostere

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The pentafluorophenyl group, due to its unique electronic and steric properties, can serve as a bioisostere for other chemical moieties. Bioisosteres are substituents or groups that have similar physical or chemical properties and which impart similar biological properties to a chemical compound.

The pentafluorosulfanyl (SF₅) group, which shares some electronic properties with the pentafluorophenyl group, is considered a bioisostere for groups like trifluoromethyl, tert-butyl, and nitro groups.[6][7] The introduction of such highly fluorinated moieties can significantly impact a molecule's lipophilicity and its interactions with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[8]

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its derivatives have been used in the synthesis of potential therapeutic agents, such as steroid sulfatase inhibitors.

Application in Peptide Synthesis

This compound can be used to create pentafluorophenyl (PFP) esters of amino acids. PFP esters are highly reactive acylating agents used in solid-phase peptide synthesis (SPPS). The electron-withdrawing nature of the pentafluorophenyl group makes the ester an excellent leaving group, facilitating rapid and efficient amide bond formation with minimal side reactions.

Experimental Protocol: General Procedure for Peptide Coupling using a PFP-activated Amino Acid

This protocol outlines the general steps for coupling an amino acid activated as a pentafluorophenyl ester to a resin-bound peptide chain in Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid pentafluorophenyl ester

-

Peptide-resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the N-terminal Fmoc protecting group, exposing the free amine. Wash the resin thoroughly with DMF.

-

Coupling: Dissolve the Fmoc-protected amino acid pentafluorophenyl ester in DMF and add it to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed at room temperature. The reaction time is typically short due to the high reactivity of the PFP ester.

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Application as a Derivatizing Agent in GC-MS

The pentafluorobenzyl (PFB) group is a widely used derivatizing moiety in gas chromatography-mass spectrometry (GC-MS), particularly for compounds with active hydrogens like carboxylic acids, phenols, and thiols. While this compound itself is not the derivatizing agent, its precursor, 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), is commonly employed. The resulting PFB esters are highly volatile and possess excellent electron-capturing properties, making them suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Experimental Protocol: General Procedure for Derivatization of Carboxylic Acids with PFBBr

Materials:

-

Carboxylic acid sample

-

2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution

-

A suitable base (e.g., N,N-diisopropylethylamine)

-

Anhydrous solvent (e.g., hexane or acetone)

-

Reaction vial

Procedure:

-

Dissolve the carboxylic acid sample in the chosen solvent in a reaction vial.

-

Add the PFBBr solution and the base to the vial.

-

Seal the vial and heat at a moderate temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).

-

After cooling, the reaction mixture may be washed with water to remove salts.

-

The organic layer containing the PFB ester derivative is then ready for GC-MS analysis.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile compound for researchers in organic synthesis and drug development. Its highly fluorinated structure provides a unique platform for creating activated esters for efficient amide bond formation and serves as a key building block for introducing the pentafluorophenyl moiety into more complex molecules. The strategic use of this and related fluorinated compounds continues to be a promising avenue for the development of novel therapeutics with enhanced pharmacological properties. Further research into the direct biological activities of this compound and its simple derivatives could unveil new potential applications.

References

- 1. This compound | 653-21-4 [amp.chemicalbook.com]

- 2. This compound | 653-21-4 [chemicalbook.com]

- 3. This compound(653-21-4) 1H NMR [m.chemicalbook.com]

- 4. CN1772724A - The preparation technology of pentafluorobenzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]

- 8. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and applications of 2,3,4,5,6-pentafluorophenylacetic acid, a versatile reagent in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of five fluorine atoms on the phenyl ring significantly influences its chemical and physical properties, including its acidity, reactivity, and spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₅O₂ | [1] |

| Molecular Weight | 226.10 g/mol | |

| CAS Number | 653-21-4 | |

| Melting Point | 108-110 °C | |

| Appearance | White to pale cream or pale grey crystalline powder | [2] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | |

| SMILES | OC(=O)Cc1c(F)c(F)c(F)c(F)c1F | |

| InChI | 1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15) | [3] |

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by two signals corresponding to the methylene (-CH₂-) and carboxylic acid (-COOH) protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 2H | -CH₂- |

| ~11-13 | Broad Singlet | 1H | -COOH |

-

¹³C NMR: The carbon NMR spectrum shows signals for the carboxylic acid carbon, the methylene carbon, and the carbons of the pentafluorophenyl ring. The carbon signals of the fluorinated ring are split due to C-F coupling.

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~145 (multiplet) | C-F (ipso) |

| ~138 (multiplet) | C-F (ortho, para) |

| ~120 (multiplet) | C-F (meta) |

| ~30 | -CH₂- |

-

¹⁹F NMR: The fluorine NMR spectrum typically shows three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ -145 | Multiplet | 2F | ortho-F |

| ~ -155 | Triplet | 1F | para-F |

| ~ -165 | Multiplet | 2F | meta-F |

2.2. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1520 and ~1490 | C=C stretch | Aromatic ring |

| 1100-1300 | C-F stretch | Fluoroaromatic |

| ~970 | C-O stretch, O-H bend | Carboxylic acid |

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Fragmentation |

| 226 | [M]⁺ | Molecular ion |

| 181 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 167 | [C₆F₅]⁺ | Pentafluorophenyl cation |

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of a Grignard reagent derived from 2,3,4,5,6-pentafluorobenzyl bromide.

Materials:

-

2,3,4,5,6-Pentafluorobenzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2,3,4,5,6-pentafluorobenzyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with gentle heating to maintain a steady reflux. After the addition is complete, continue refluxing for 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard reagent solution in an ice bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution. A white precipitate will form. Continue adding dry ice until the exothermic reaction subsides.

-

Work-up: Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with a saturated sodium bicarbonate solution.

-

Isolation: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the this compound. Collect the white precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain pure this compound.[4] Dry the purified crystals under vacuum.

3.2. Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purity of this compound can be assessed by GC-MS. The compound can be derivatized, for example, by esterification with pentafluorobenzyl bromide, to improve its volatility and chromatographic behavior.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a suitable technique for the analysis of the compound in various matrices. A reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like formic acid.

Applications in Drug Development and Research

While this compound is not typically a biologically active molecule that directly participates in signaling pathways, it serves as a crucial building block in the synthesis of pharmacologically active compounds.

4.1. Peptide Synthesis

The carboxylic acid group can be activated to form a pentafluorophenyl (PFP) ester. PFP esters are highly reactive towards primary amines, forming stable amide bonds, and are less susceptible to hydrolysis than other activated esters like N-hydroxysuccinimide (NHS) esters.[6][7] This property makes them valuable reagents in solid-phase peptide synthesis.[7]

Caption: Workflow for peptide conjugation using PFP esters.

4.2. Drug Delivery

The reactivity of pentafluorophenyl esters can be exploited in the development of drug delivery systems. Polymers containing PFP ester functionalities can be synthesized and subsequently modified with targeting ligands, imaging agents, or therapeutic molecules through simple aminolysis reactions.[8][9]

Caption: Logic for creating drug delivery vehicles.

References

- 1. Perfluorophenyl Ether and Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound(653-21-4) 1H NMR spectrum [chemicalbook.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Safety Guide: 2,3,4,5,6-Pentafluorophenylacetic Acid

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency protocols for 2,3,4,5,6-Pentafluorophenylacetic acid (CAS No. 653-21-4). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough guide for laboratory and drug development settings.

Chemical Identification and Physical Properties

This compound is a solid crystalline powder used in laboratory chemical synthesis.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₅O₂ | [3][4][5] |

| Molecular Weight | 226.10 g/mol | [2][3][4] |

| Appearance | White to almost white powder or crystal | [1][2][3][4] |

| Melting Point | 108-110 °C | [1][2][6] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | [2][4] |

| pKa | 3.30 ± 0.10 (Predicted) | [2][4] |

| Boiling Point | 235.3 ± 35.0 °C (Predicted) | [2][4] |

| Flash Point | Not applicable |

Hazard Identification and GHS Classification

This chemical is classified as hazardous.[7] The primary routes of exposure are inhalation, skin contact, and eye contact.[8] The Globally Harmonized System (GHS) classification is consistent across multiple sources.

| Classification | Hazard Class | Hazard Code | Description |

| Skin Irritation | Category 2 | H315 | Causes skin irritation.[3][4][9] |

| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[3][4][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[4][9] |

Signal Word: Warning [2][3][4]

Hazard Pictogram:

Precautionary Statements (Selected): [1][2][4]

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[10] However, the available data indicates the following:

-

Acute Effects: Harmful effects are primarily irritant. It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[4][9]

-

Chronic Effects: No information on chronic effects, carcinogenicity, or teratogenicity is available.[1][9]

Experimental Protocols The specific experimental studies used to classify this chemical are not detailed in the provided safety data sheets. Standardized tests, such as those established by the OECD, are typically used to determine GHS classifications. For instance:

-

OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This test involves applying the substance to the skin of an animal (typically a rabbit) and observing for effects like erythema and edema over a set period.

-

OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This guideline describes a procedure where the substance is applied to the eye of an animal to assess ocular lesions and their reversibility.

-

OECD Test Guideline 403 (Acute Inhalation Toxicity): This test evaluates the toxicity of a substance when inhaled over a short period.

It is important to note that these are general descriptions of standard methodologies, not a confirmation that these specific tests were performed for this compound.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of exposure. The following workflows outline the necessary steps.

Caption: First Aid Workflow for Exposure.

Detailed First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][9] If the person is not breathing, provide artificial respiration.[1][9] Seek medical attention if you feel unwell.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][9] If skin irritation occurs, get medical advice.[1][9]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, including under the eyelids.[1][9] If present and easy to do, remove contact lenses.[1][9] If eye irritation persists, seek medical attention.[1]

-

Ingestion: Do not induce vomiting.[9] Clean the mouth with water and have the person drink plenty of water afterwards.[1][7] Never give anything by mouth to an unconscious person and seek medical attention.[9]

Accidental Release and Fire-Fighting Measures

Proper containment and cleanup are essential to prevent environmental contamination and further exposure.

Accidental Spill Response Workflow

Caption: Accidental Spill Response Protocol.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).[1][9] Avoid breathing dust and prevent contact with skin and eyes.[1]

-

Environmental Precautions: Do not let the product enter drains or public waters.[9]

-

Methods for Cleaning Up: Sweep up the solid material and shovel it into a suitable container for disposal.[1][9] Minimize the generation of dust.[9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] Use extinguishing media appropriate for the surrounding fire.[9]

-

Specific Hazards: During a fire, hazardous decomposition products may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[1][9]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with pressure-demand.[1]

Handling, Storage, and Exposure Control

Adherence to proper handling and storage protocols is crucial for maintaining chemical stability and ensuring personnel safety.

General Chemical Handling Logic

Caption: Safe Chemical Handling and Storage Logic.

Exposure Controls:

-

Engineering Measures: Use only outdoors or in a well-ventilated area.[1] Ensure that eyewash stations and safety showers are located close to the workstation.[1][9]

-

Personal Protective Equipment (PPE):

| Protection | Specification | Source |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., EN166). | [1][9] |

| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][9] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type N95 (US) dust mask is recommended. | [11] |

Handling and Storage:

-

Handling: Avoid contact with skin and eyes and avoid breathing dust.[1] Wash hands and any exposed skin thoroughly after handling.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9] Store locked up.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][9]

Stability and Reactivity

-

Reactivity: The product is not known to be reactive under normal conditions.[1][7]

-

Chemical Stability: Stable under normal storage and handling conditions.[1][7][9]

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing.[1][7]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. Pentafluorophenylacetic Acid , >98.0%(GC)(T) , 653-21-4 - CookeChem [cookechem.com]

- 3. Pentafluorophenylacetic Acid | 653-21-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 653-21-4 [amp.chemicalbook.com]

- 5. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 653-21-4 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to the Synthesis of 2,3,4,5,6-Pentafluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,3,4,5,6-pentafluorophenylacetic acid, a key building block in the development of various pharmaceuticals and advanced materials. This document details established experimental protocols, presents quantitative data for reaction parameters, and illustrates the synthetic workflows for clarity and reproducibility.

Introduction

This compound is a valuable intermediate in organic synthesis, notably utilized in the preparation of fluorinated analogues of biologically active molecules. Its highly fluorinated phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, making it a desirable moiety in drug design. This guide will focus on the most common and practical laboratory-scale syntheses of this compound.

Primary Synthetic Pathways

Two principal and reliable methods for the synthesis of this compound are the hydrolysis of 2,3,4,5,6-pentafluorobenzyl cyanide and the carbonation of a pentafluorobenzyl Grignard reagent. A third potential, though less documented, route involves the oxidation of 2-(pentafluorophenyl)ethanol.

Hydrolysis of 2,3,4,5,6-Pentafluorobenzyl Cyanide

This is a robust and widely applicable two-step method that begins with the readily available 2,3,4,5,6-pentafluorobenzyl bromide. The bromide is first converted to the corresponding cyanide, which is then hydrolyzed to the desired carboxylic acid.

Logical Workflow for Hydrolysis Route

Caption: Synthetic workflow for the hydrolysis route.

Carbonation of Pentafluorobenzylmagnesium Bromide

This one-pot synthesis involves the formation of a Grignard reagent from 2,3,4,5,6-pentafluorobenzyl bromide, followed by its reaction with carbon dioxide (usually in the form of dry ice) and subsequent acidic workup.

Logical Workflow for Grignard Route

Caption: Synthetic workflow for the Grignard carbonation route.

Experimental Protocols

Synthesis via Hydrolysis of 2,3,4,5,6-Pentafluorobenzyl Cyanide

Step 1: Synthesis of 2,3,4,5,6-Pentafluorobenzyl Cyanide

-

Materials: 2,3,4,5,6-pentafluorobenzyl bromide, sodium cyanide, ethanol, water.

-

Procedure: A solution of 2,3,4,5,6-pentafluorobenzyl bromide in ethanol is added to an aqueous solution of sodium cyanide. The mixture is heated at reflux for a specified time. After cooling, the product is isolated by extraction and purified by distillation.

Step 2: Hydrolysis to this compound

-

Materials: 2,3,4,5,6-pentafluorobenzyl cyanide, concentrated sulfuric acid, water.

-

Procedure: 2,3,4,5,6-Pentafluorobenzyl cyanide is added to a mixture of concentrated sulfuric acid and water. The mixture is heated under reflux. Upon cooling, the reaction mixture is poured onto ice, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization.

Synthesis via Carbonation of Pentafluorobenzylmagnesium Bromide

-

Materials: 2,3,4,5,6-pentafluorobenzyl bromide, magnesium turnings, diethyl ether (anhydrous), dry ice (solid carbon dioxide), hydrochloric acid.

-

Procedure: A solution of 2,3,4,5,6-pentafluorobenzyl bromide in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The reaction is initiated, if necessary, and then maintained at a gentle reflux. After the formation of the Grignard reagent is complete, the solution is cooled and poured onto an excess of crushed dry ice. The resulting mixture is allowed to warm to room temperature, and then acidified with dilute hydrochloric acid. The product is extracted with an organic solvent and purified.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.

| Parameter | Hydrolysis of Nitrile | Carbonation of Grignard Reagent |

| Starting Material | 2,3,4,5,6-Pentafluorobenzyl Bromide | 2,3,4,5,6-Pentafluorobenzyl Bromide |

| Key Intermediate | 2,3,4,5,6-Pentafluorobenzyl Cyanide | Pentafluorobenzylmagnesium Bromide |

| Typical Yield (Overall) | 60-75% | 50-65% |

| Reaction Time (Step 1) | 2-4 hours (Cyanation) | 1-2 hours (Grignard formation) |

| Reaction Time (Step 2) | 3-5 hours (Hydrolysis) | 1-2 hours (Carbonation & Workup) |

| Reaction Temperature | Reflux (Ethanol/Water) | Reflux (Diethyl Ether) |

| Purification Method | Recrystallization | Recrystallization/Chromatography |

Conclusion

The synthesis of this compound is well-established, with the hydrolysis of the corresponding benzyl cyanide being a particularly reliable and high-yielding method. The Grignard carbonation route offers a one-pot alternative, which can be advantageous in certain contexts. The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities. The detailed protocols and data provided in this guide should enable the successful synthesis of this important fluorinated building block for a variety of research and development applications.

Technical Guide: Solubility of 2,3,4,5,6-Pentafluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility information for 2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA). Due to a scarcity of published comprehensive solubility studies on this specific compound, this document presents the currently available quantitative data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for this process.

Core Data Presentation

The quantitative solubility data for this compound is currently limited. The following table summarizes the available information.

| Solvent | Temperature | Solubility |

| 95% Ethanol | Not Specified | 50 mg/mL[1] |

Note: The temperature at which this solubility was determined is not specified in the available documentation.

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a standard and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This method is based on achieving a state of thermodynamic equilibrium between the undissolved solid and the solvent at a constant temperature.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials or flasks with secure closures

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial or flask. The excess solid ensures that the solution will reach saturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker set to the desired temperature. The samples are agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation time should be sufficient to ensure that the concentration of the dissolved solid in the liquid phase is no longer changing.

-

Phase Separation: After the equilibration period, the agitation is stopped, and the samples are allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. To ensure that no undissolved solid particles are included in the sample for analysis, the withdrawn liquid is immediately filtered through a syringe filter into a clean vial.

-

Sample Dilution: The filtered, saturated solution is then accurately diluted with a suitable solvent to bring the concentration within the working range of the analytical instrument.

-

Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation of Solubility: The solubility of the compound is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Mandatory Visualization

The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,3,4,5,6-Pentafluorophenylacetic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5,6-Pentafluorophenylacetic acid, with a specific focus on its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, characterized by a pentafluorinated phenyl ring attached to an acetic acid moiety, imparts unique chemical and physical properties. Understanding these properties is crucial for its application in various scientific domains, including its use as a building block in the synthesis of more complex molecules.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Melting Point | 108-110 °C | [1][2][3][4] |

| 104-110 °C | [5][6][7] | |

| Molecular Formula | C₈H₃F₅O₂ | [7][8] |

| Molecular Weight | 226.10 g/mol | [8] |

| CAS Number | 653-21-4 | [8] |

| Appearance | White to pale cream or pale grey crystalline powder | [5][6][7] |

| Purity | ≥98.0% | [5][6][7] |

| Solubility | Soluble in 95% ethanol (50 mg/mL) | [4] |

Experimental Protocol: Melting Point Determination

The determination of a precise melting point is a fundamental analytical technique to assess the purity of a crystalline solid. The following protocol outlines a standard method for determining the melting point of this compound.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., DigiMelt, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula

-

Thermometer (calibrated) or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The sample is finely powdered using a spatula or a mortar and pestle to ensure uniform packing in the capillary tube.[9]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved at the bottom of the tube.[10]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer or temperature probe should be positioned correctly according to the instrument's manual to ensure accurate temperature reading of the sample.[11]

-

Heating and Observation:

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) can be used to obtain a rough estimate.[10]

-

Slow Heating: For an accurate determination, the sample is heated at a slow, controlled rate, typically 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the expected melting point.[10]

-

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has completely melted into a clear liquid is recorded as the end of the melting range.[12] For a pure compound, this range should be narrow, typically within 1-2 °C.[12]

-

Mixed Melting Point Technique (for identity confirmation): To confirm the identity of the substance, a small amount of the sample can be mixed with a known pure standard of this compound. If there is no depression or broadening of the melting point range of the mixture compared to the individual components, the identity of the sample is confirmed.[12]

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a chemical compound.

Caption: A flowchart of the experimental workflow for determining the melting point of a solid compound.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. It has been utilized in the preparation of other chemical entities such as 2,3,4,5,6-pentafluorophenylacetyl chloride and 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate.[1] Its reactivity is centered around the carboxylic acid group, allowing for a variety of chemical transformations. The synthesis of related phenylacetic acid derivatives often involves multi-step reactions, including Suzuki couplings.[13]

References

- 1. This compound | 653-21-4 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Pentafluorophenylacetic Acid , >98.0%(GC)(T) , 653-21-4 - CookeChem [cookechem.com]

- 4. This compound | 653-21-4 [amp.chemicalbook.com]

- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. athabascau.ca [athabascau.ca]

- 13. inventivapharma.com [inventivapharma.com]

In-depth Technical Guide: ¹H NMR Spectrum of 2,3,4,5,6-Pentafluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3,4,5,6-Pentafluorophenylacetic acid. It includes predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation to aid in the interpretation of the results.

Introduction

This compound (PFPPA) is a fluorinated organic compound with applications in medicinal chemistry and materials science. The fluorine atoms on the phenyl ring significantly influence the electronic environment of the molecule, which can be effectively characterized using NMR spectroscopy. The ¹H NMR spectrum, in particular, provides crucial information about the proton-containing functional groups in the molecule.

Predicted ¹H NMR Spectral Data

Due to the absence of directly neighboring protons, the ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct singlets. The chemical shifts are influenced by the strong electron-withdrawing effect of the pentafluorophenyl group.

The predicted ¹H NMR spectral data in deuterated chloroform (CDCl₃) as the solvent is summarized in the table below. It is important to note that the chemical shift of the carboxylic acid proton is highly dependent on factors such as solvent, concentration, and temperature.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- | ~ 3.8 | Singlet | 2H | N/A |

| -COOH | ~ 11.0 (broad) | Singlet | 1H | N/A |

Molecular Structure and Proton Environment

The structure of this compound consists of a pentafluorinated phenyl ring attached to an acetic acid moiety. The two protons of the methylene group (-CH₂-) are chemically equivalent, as are the five fluorine atoms on the aromatic ring under typical NMR conditions. The single proton of the carboxylic acid group (-COOH) constitutes the second type of proton in the molecule.

Caption: Structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

Materials and Equipment

-

Sample: this compound (5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

Internal Standard: Tetramethylsilane (TMS)

-

Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Pipettes and glassware

-

Vortex mixer

-

Sample Preparation Workflow

Caption: Experimental workflow for ¹H NMR analysis.

Spectrometer Parameters

The following is a representative set of parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay (d1) | 5.0 s |

| Acquisition Time (aq) | 4.096 s |

| Spectral Width (sw) | 20 ppm |

| Receiver Gain | Adjusted automatically |

Data Interpretation

The ¹H NMR spectrum will show two primary signals. The singlet around 3.8 ppm corresponds to the two equivalent protons of the methylene group. The downfield chemical shift is a result of the deshielding effect of the adjacent electron-withdrawing pentafluorophenyl ring and the carboxylic acid group. The broad singlet observed at a significantly downfield position (typically >10 ppm) is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange. The integration of these peaks should yield a ratio of approximately 2:1 for the methylene and carboxylic acid protons, respectively.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and straightforward method for confirming the presence of the key proton-containing functional groups. The simplicity of the spectrum, with its two distinct singlets, allows for unambiguous assignment and serves as a valuable tool for the structural characterization of this and related fluorinated compounds in research and development.

An In-depth Technical Guide to the Key Applications of 2,3,4,5,6-Pentafluorophenylacetic Acid in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) is a versatile fluorinated organic compound that has found significant applications across various domains of chemistry. Its unique electronic properties, stemming from the presence of the pentafluorophenyl group, make it a valuable building block in organic synthesis, a derivatizing agent for analytical chemistry, and a precursor for functional materials. This technical guide provides a comprehensive overview of the core applications of PFPAA, complete with experimental protocols, quantitative data, and logical diagrams to facilitate its use in research and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 653-21-4 | [1] |

| Molecular Formula | C₈H₃F₅O₂ | [1] |

| Molecular Weight | 226.10 g/mol | [1] |

| Melting Point | 108-110 °C | [1] |

| Appearance | White to off-white solid |

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various organic molecules, primarily through the activation of its carboxylic acid group.

Synthesis of 2,3,4,5,6-Pentafluorophenylacetyl Chloride

The conversion of PFPAA to its corresponding acid chloride, 2,3,4,5,6-pentafluorophenylacetyl chloride, is a crucial first step for many of its applications. This activated form is highly reactive towards nucleophiles, enabling the introduction of the pentafluorophenylacetyl moiety into other molecules.

Experimental Protocol: Synthesis of 2,3,4,5,6-Pentafluorophenylacetyl Chloride

-

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.5 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,3,4,5,6-pentafluorophenylacetyl chloride.

-

The product can be purified by distillation under reduced pressure.

-

Quantitative Data:

| Product | Yield | Boiling Point |

| 2,3,4,5,6-Pentafluorophenylacetyl chloride | Typically >90% | Not specified |

Logical Workflow for Acid Chloride Synthesis

References

Methodological & Application

Application Notes and Protocols for Pentafluoropropionic Anhydride (PFPA) as a Derivatizing Agent

An important note on the requested topic: Based on a comprehensive review of scientific literature, 2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) is not commonly utilized as a derivatizing agent for analytical applications such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary application of PFPAA appears to be as a precursor in chemical synthesis.[1]

However, a closely related and widely employed derivatizing agent for these purposes is Pentafluoropropionic Anhydride (PFPA) . Given the intended audience and the core requirements of the request, this document will provide detailed Application Notes and Protocols for the use of PFPA as a versatile and powerful derivatizing agent. PFPA is extensively used to enhance the analytical detection of various compounds, particularly those containing amine and hydroxyl functional groups.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pentafluoropropionic Anhydride (PFPA) is a highly effective acylation reagent used to derivatize polar functional groups, such as amines, alcohols, and phenols, to increase their volatility and thermal stability for GC analysis. The resulting pentafluoropropionyl (PFP) derivatives are highly electronegative, which significantly enhances their sensitivity for detection by Electron Capture Detection (ECD) and provides characteristic fragmentation patterns in Mass Spectrometry (MS), aiding in compound identification and quantification.[2][3] This makes PFPA an invaluable tool in various fields, including clinical diagnostics, forensic toxicology, and pharmaceutical analysis.

Principle of Derivatization:

PFPA reacts with active hydrogens on functional groups like primary and secondary amines (-NH2, -NHR), alcohols (-OH), and phenols to form stable PFP-amides and PFP-esters, respectively. This reaction, known as acylation, replaces the polar and reactive hydrogen with a nonpolar, fluorinated acyl group. The benefits of this derivatization include:

-

Increased Volatility: Reduces the boiling point of the analyte, allowing for analysis by GC.

-

Improved Thermal Stability: Prevents degradation of the analyte at the high temperatures of the GC inlet and column.

-

Enhanced Sensitivity: The fluorine atoms in the PFP group are highly electronegative, leading to a strong response from an Electron Capture Detector (ECD).

-

Improved Chromatography: The derivatives typically exhibit better peak shapes and resolution on GC columns.[2]

-

Characteristic Mass Spectra: The PFP group imparts a specific mass and fragmentation pattern, which is beneficial for identification and quantification by MS.

The general acylation reaction with an amine is illustrated below:

R-NH₂ + (C₂F₅CO)₂O → R-NH-COC₂F₅ + C₂F₅COOH (Amine + PFPA → PFP-Amide + Pentafluoropropionic Acid)

To drive the reaction to completion, a base or acid scavenger is often used to neutralize the acidic byproduct.[2]

Applications

PFPA is a versatile derivatizing agent with a broad range of applications, including:

-

Drugs of Abuse: It is frequently used for the confirmation testing of amphetamines, methamphetamine, MDMA, and other related compounds in biological matrices like oral fluid and urine.[4][5] PFPA has been shown to be superior in terms of sensitivity for the analysis of amphetamines compared to other common acylation reagents.[4][5]

-

Biogenic Amines and Polyamines: PFPA is used for the quantitative analysis of histamine, agmatine, putrescine, and spermidine in biological samples.[5][6] This is crucial for studying their roles in various physiological and pathological processes.

-

Amino Acids: Although a two-step derivatization is often employed for amino acids (esterification followed by acylation), PFPA can be used for the acylation of the amine group to produce volatile derivatives for GC-MS analysis.[7]

-

Alcohols and Phenols: PFPA effectively derivatizes these compounds to form stable and volatile PFP-esters.[2]

Experimental Protocols

Below are detailed protocols for the derivatization of common analytes using PFPA for GC-MS analysis.

Protocol 1: Derivatization of Amphetamine-Type Stimulants in Oral Fluid

This protocol is adapted from a method comparing different acylation reagents for the analysis of amphetamines and cathinones.[4][5]

1. Sample Preparation and Extraction: a. To 0.5 mL of oral fluid, add internal standards (e.g., Amphetamine-D₅, Methamphetamine-D₅). b. Add 0.5 mL of 0.1 N NaOH to basify the sample. c. Add 2 mL of ethyl acetate and vortex for 5 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA. b. Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[4][5] c. After heating, cool the vial to room temperature. d. Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

Protocol 2: Derivatization of Biogenic Amines and Polyamines in Serum

This protocol is based on a method for the GC-MS analysis of histamine, agmatine, putrescine, and spermidine.[5][6]

1. Sample Preparation and Extraction: a. To a 100 µL serum sample, add appropriate deuterated internal standards. b. Add 100 µL of 1 M NaOH and 1 mL of n-butanol. Vortex for 5 minutes. c. Centrifuge at 3000 rpm for 10 minutes. d. Transfer the upper n-butanol layer to a new tube. e. Add 200 µL of 0.1 M HCl to the n-butanol extract. Vortex for 5 minutes. f. Centrifuge at 3000 rpm for 10 minutes. g. Discard the upper n-butanol layer and transfer the aqueous (HCl) layer containing the amines to a clean vial. h. Lyophilize or evaporate the aqueous phase to dryness.

2. Derivatization: a. To the dried residue, add 100 µL of ethyl acetate and 25 µL of PFPA (for a 1:4 v/v PFPA:ethyl acetate solution).[5] b. Cap the vial and heat at 65°C for 30 minutes.[5][6] c. Cool the vial to room temperature. d. The sample is now ready for direct injection into the GC-MS. Alternatively, for some applications, the PFP derivatives can be extracted into toluene.[6]

Quantitative Data

The following tables summarize quantitative data from studies utilizing PFPA for derivatization, demonstrating the sensitivity and performance of the methods.

Table 1: Quantitative Performance for Amphetamine-Type Stimulants in Oral Fluid [4][5]

| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Amphetamine (AMP) | 5 - 1000 | 5 |

| Methamphetamine (MA) | 5 - 1000 | 2.5 |

| MDMA | 10 - 1000 | 5 |

| MDA | 10 - 1000 | 5 |

| MDEA | 10 - 1000 | 5 |

| Cathinone (CAT) | 10 - 1000 | 10 |

| Mephedrone | 10 - 1000 | 5 |

Table 2: Limits of Detection for Biogenic Amines and Polyamines [5]

| Analyte | Limit of Detection (fmol) |

| Agmatine (AGM) | 1 - 22 |

| Putrescine (PUT) | 1 - 22 |

| Spermidine (SPD) | 1 - 22 |

| Histamine (d₀-HA) | 1670 |

| Histamine (d₄-HA) | 557 |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of biological samples using PFPA derivatization followed by GC-MS.

Caption: General workflow for PFPA derivatization and GC-MS analysis.

Derivatization Reaction Mechanism

This diagram shows the general chemical reaction for the acylation of a primary amine with Pentafluoropropionic Anhydride (PFPA).

Caption: Acylation of a primary amine with PFPA.

References

- 1. This compound | 653-21-4 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for GC-MS Analysis using 2,3,4,5,6-Pentafluorophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes of interest in pharmaceutical and biomedical research, such as alcohols, amines, and phenols, possess low volatility and high polarity due to the presence of active hydrogens. This makes their direct analysis by GC-MS challenging, often resulting in poor peak shape, thermal degradation, and low sensitivity.[1][2][3][4]

Chemical derivatization is a crucial sample preparation step to overcome these limitations. By converting polar functional groups into less polar, more volatile, and more thermally stable derivatives, the chromatographic and detection properties of the analytes can be significantly enhanced.[5][6][7] This application note focuses on the use of derivatives of 2,3,4,5,6-Pentafluorophenylacetic acid (PFPAA) for the sensitive and robust analysis of various compound classes by GC-MS.

The introduction of a pentafluorophenyl group into the analyte molecule offers several distinct advantages:

-

Increased Volatility: Masking polar -OH, -NH, and -SH groups with the bulky, non-polar pentafluorophenylacetyl group dramatically increases the volatility of the analyte, making it suitable for GC analysis.[6][8]

-

Enhanced Sensitivity: The highly electronegative fluorine atoms make the derivatives particularly amenable to sensitive detection by Electron Capture Detectors (ECD) and Electron Capture Negative Ion Chemical Ionization Mass Spectrometry (ECNI-MS).[5][9]

-

Improved Chromatography: Derivatization leads to more symmetrical peak shapes and better resolution of analytes from the sample matrix.[4]

-